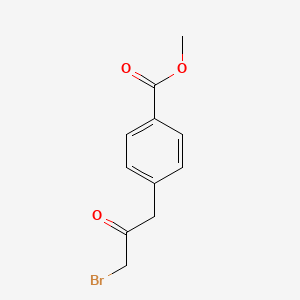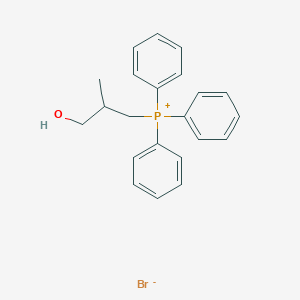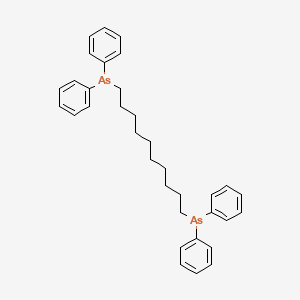
(Decane-1,10-diyl)bis(diphenylarsane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Decane-1,10-diyl)bis(diphenylarsane) is an organoarsenic compound characterized by the presence of two diphenylarsane groups attached to a decane backbone. Organoarsenic compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(diphenylarsane) typically involves the reaction of decane-1,10-diyl dihalide with diphenylarsine in the presence of a base. The reaction conditions may include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Base: Sodium or potassium tert-butoxide
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. Specific details would depend on the industrial application and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(Decane-1,10-diyl)bis(diphenylarsane) can undergo various chemical reactions, including:
Oxidation: The arsenic centers can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic centers to lower oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Arsenic oxides or arsenic acids.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted organoarsenic compounds.
Aplicaciones Científicas De Investigación
(Decane-1,10-diyl)bis(diphenylarsane) may have applications in several scientific fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in anticancer therapies.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (Decane-1,10-diyl)bis(diphenylarsane) would depend on its specific application. In medicinal chemistry, it may interact with cellular targets such as enzymes or DNA, leading to therapeutic effects or toxicity. The molecular pathways involved would be specific to the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylarsane: Another organoarsenic compound with three phenyl groups attached to arsenic.
Diphenylarsinic acid: Contains two phenyl groups and an arsenic acid moiety.
Phenylarsonic acid: Contains a single phenyl group and an arsenic acid moiety.
Uniqueness
(Decane-1,10-diyl)bis(diphenylarsane) is unique due to its decane backbone, which provides flexibility and potential for diverse chemical modifications. This structural feature may impart distinct physical and chemical properties compared to other organoarsenic compounds.
Propiedades
Número CAS |
82195-47-9 |
|---|---|
Fórmula molecular |
C34H40As2 |
Peso molecular |
598.5 g/mol |
Nombre IUPAC |
10-diphenylarsanyldecyl(diphenyl)arsane |
InChI |
InChI=1S/C34H40As2/c1(3-5-19-29-35(31-21-11-7-12-22-31)32-23-13-8-14-24-32)2-4-6-20-30-36(33-25-15-9-16-26-33)34-27-17-10-18-28-34/h7-18,21-28H,1-6,19-20,29-30H2 |
Clave InChI |
KLHOSUJUOUOPFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As](CCCCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


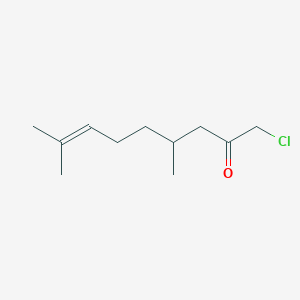

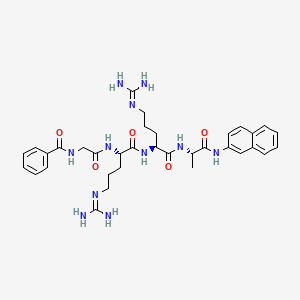
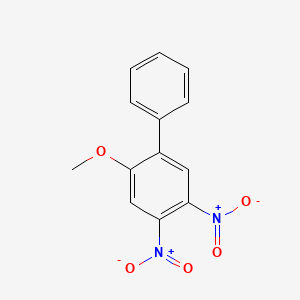
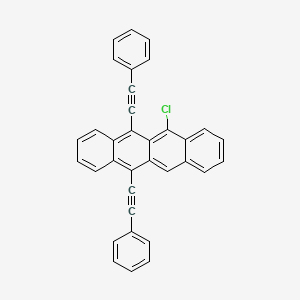
![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)
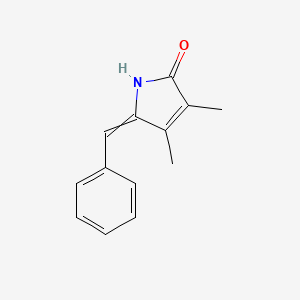

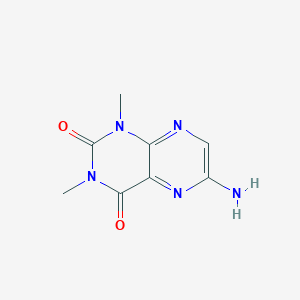
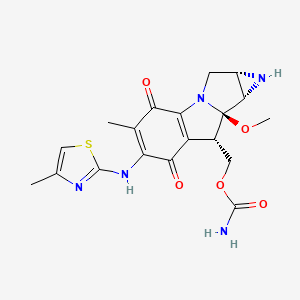
![(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl (E)-3-[2-methoxy-5-[(E)-3-phenylprop-2-enoyl]phenyl]prop-2-enoate](/img/structure/B14429222.png)

